molecular formula C20H20N6O3 B303705 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303705
M. Wt: 392.4 g/mol
InChI Key: BKSURBQKDDJGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. In

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not yet fully understood. However, it is believed that 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its biological effects by modulating various signaling pathways in cells. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in cell signaling, including protein kinases and phosphatases. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to modulate the expression of various genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for use in lab experiments. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied, and its biological activities are well characterized. However, there are also some limitations to the use of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments. The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex process that requires specialized equipment and expertise. Additionally, the effects of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may vary depending on the specific cell line or experimental conditions used.

Future Directions

There are several future directions for the study of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of new synthetic methods for 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its potential use as a therapeutic agent. Finally, the development of new derivatives of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may lead to compounds with improved biological activities and fewer side effects.
Conclusion:
In conclusion, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used as a research tool to study the mechanisms of various biological processes. While there are some limitations to the use of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments, this compound remains an important tool in the study of various biological processes.

Synthesis Methods

The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that utilizes various chemical reactions. The first step involves the synthesis of 2,5-dimethoxyphenethylamine, which is then reacted with 1H-1,2,4-triazole-5-carboxylic acid to form the corresponding amide. The amide is then reduced to the corresponding amine, which is reacted with 2-cyanobenzaldehyde to form the final product, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex process that requires a high degree of expertise and specialized equipment.

Scientific Research Applications

2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections. Additionally, 2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used as a research tool to study the mechanisms of various biological processes, including cell signaling and gene expression.

properties

Product Name

2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H20N6O3/c1-28-11-6-7-16(29-2)12(8-11)17-13(9-21)19(22)26(20-23-10-24-25-20)14-4-3-5-15(27)18(14)17/h6-8,10,17H,3-5,22H2,1-2H3,(H,23,24,25)

InChI Key

BKSURBQKDDJGDG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=NC=NN4)N)C#N

Pictograms

Irritant

Origin of Product

United States

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